N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme known as a serine/threonine-protein kinase. It plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, the PIM-1 kinase, by binding to it . This binding can inhibit the activity of the kinase, leading to changes in the cellular processes that the kinase is involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by PIM-1 kinase. These include pathways related to cell survival, proliferation, and differentiation . The compound’s action on PIM-1 kinase can lead to downstream effects on these pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PIM-1 kinase activity . This can lead to changes in cell survival, proliferation, and differentiation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, pyrimidine derivatives are known to interact with a variety of biomolecules. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cellular Effects
Pyrimidine derivatives have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is common for the effects of such compounds to change over time in laboratory settings, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of such compounds to vary with different dosages in animal models .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in a variety of metabolic pathways .
Transport and Distribution
It is common for such compounds to interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is common for such compounds to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
Uniqueness
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide stands out due to its unique structural features, which confer specific pharmacological activities. Its ability to inhibit COX-2 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISXBNECZQRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.